molecular formula C10H9FN2O2 B8748877 ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-

ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-

Cat. No. B8748877
M. Wt: 208.19 g/mol
InChI Key: MDWOFFGXAVNCEU-UHFFFAOYSA-N
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Patent
US08012966B2

Procedure details

A stirred solution of 6-amino-5-fluoro-1,3-dihydro-indol-2-one (1.0 g, 6 mmol) obtained from Example 7 in 30 ml of tetrahydrofuran was added with triethylamine (1.3 ml, 9 mmol). The solution was cooled down to 0° C. in an ice-water bath and added with acetyl chloride (1.3 ml, 9 mmol) dropwise. Upon the completion of the addition, the resulting mixture was heated to reflux for 1.5 hours and cooled until precipitate was formed. The solid was filtered, washed with water (50 ml×3) and dried in vacuo to give N-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide (1.25 g, 99%) as a white solid.
Name
6-amino-5-fluoro-1,3-dihydro-indol-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6](=CC3NC4CCN(CCN(CC)CC)C(=O)C=4C=3C)[C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[F:31].C(N(CC)CC)C.[C:39](Cl)(=[O:41])[CH3:40]>O1CCCC1>[F:31][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:2]=1[NH:1][C:39](=[O:41])[CH3:40])[NH:8][C:7](=[O:11])[CH2:6]2

Inputs

Step One
Name
6-amino-5-fluoro-1,3-dihydro-indol-2-one
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=C2C(C(NC2=C1)=O)=CC1=C(C=2C(N(CCC2N1)CCN(CC)CC)=O)C)F
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon the completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled until precipitate
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water (50 ml×3)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2CC(NC2=CC1NC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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